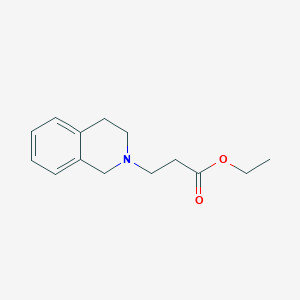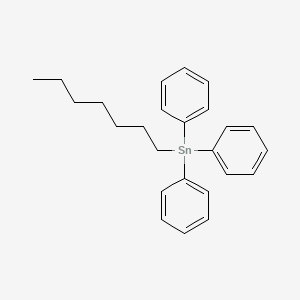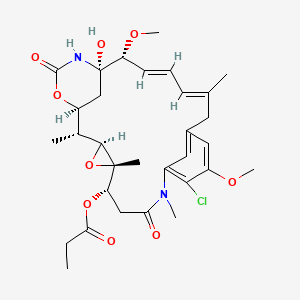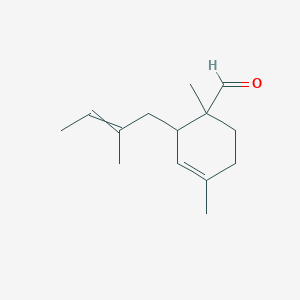![molecular formula C18H19N2OP B14635447 2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) CAS No. 53780-72-6](/img/structure/B14635447.png)
2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is a chemical compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phosphoryl group attached to two pyrrole rings, each substituted with a methyl group and a phenylethenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole oxides, while reduction may produce pyrrole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The pyrrole rings contribute to its aromaticity and stability, allowing it to interact with other aromatic compounds and biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyrrole: A compound with two pyrrole rings connected by a single bond.
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond.
2,2’-Biphenyl: A compound with two benzene rings connected by a single bond.
Uniqueness
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is unique due to the presence of the phosphoryl group and the specific substitution pattern on the pyrrole rings. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
53780-72-6 |
|---|---|
Fórmula molecular |
C18H19N2OP |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1-methyl-2-[(1-methylpyrrol-2-yl)-(2-phenylethenyl)phosphoryl]pyrrole |
InChI |
InChI=1S/C18H19N2OP/c1-19-13-6-10-17(19)22(21,18-11-7-14-20(18)2)15-12-16-8-4-3-5-9-16/h3-15H,1-2H3 |
Clave InChI |
MHGKNGGDTSTZHD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1P(=O)(C=CC2=CC=CC=C2)C3=CC=CN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



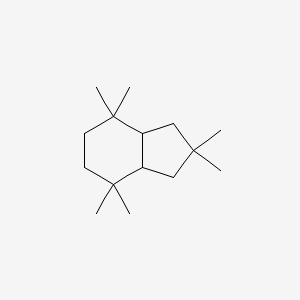
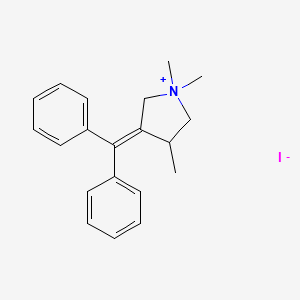
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)
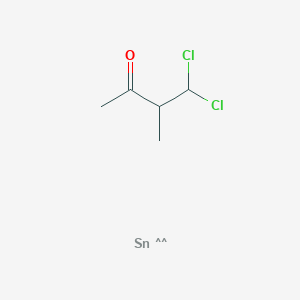
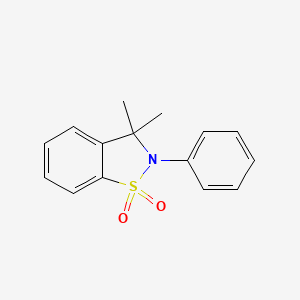
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
